molecular formula C17H19BrN2O2 B251125 5-bromo-N-[4-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide

5-bromo-N-[4-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B251125
M. Wt: 363.2 g/mol
InChI Key: YSGIJDKVKDPEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[4-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide, also known as BMS-986165, is a small molecule drug candidate that is currently being developed by Bristol-Myers Squibb for the treatment of autoimmune disorders. It belongs to the class of drugs called tyrosine kinase 2 (TYK2) inhibitors, which work by inhibiting the activity of the TYK2 enzyme.

Mechanism of Action

5-bromo-N-[4-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide works by selectively inhibiting the activity of the TYK2 enzyme, which plays a key role in the signaling pathways of various cytokines that are involved in the pathogenesis of autoimmune diseases. By blocking TYK2 activity, this compound can reduce the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses. It has also demonstrated good pharmacokinetic properties, including high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N-[4-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects and improves its therapeutic potential. However, one limitation is that its efficacy may be limited to certain autoimmune disorders that are driven by cytokines that are dependent on TYK2 signaling.

Future Directions

There are several potential future directions for the development of 5-bromo-N-[4-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide and other TYK2 inhibitors. One area of research is the identification of biomarkers that can predict patient response to treatment, which could help to personalize therapy and improve clinical outcomes. Another area of research is the investigation of combination therapies that target multiple cytokine signaling pathways, which may have synergistic effects and improve treatment efficacy. Finally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of this compound and other TYK2 inhibitors in the treatment of autoimmune disorders.

Synthesis Methods

The synthesis of 5-bromo-N-[4-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide involves several steps, starting with the reaction of 4-methylpiperidine with 4-bromoaniline to form 4-(4-methylpiperidin-1-yl)aniline. This intermediate is then reacted with furan-2-carboxylic acid to form the final product, this compound.

Scientific Research Applications

5-bromo-N-[4-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide has been shown to have potential therapeutic applications in the treatment of various autoimmune disorders, including psoriasis, psoriatic arthritis, and lupus. In preclinical studies, it has demonstrated efficacy in reducing the production of pro-inflammatory cytokines and improving disease symptoms.

Properties

Molecular Formula

C17H19BrN2O2

Molecular Weight

363.2 g/mol

IUPAC Name

5-bromo-N-[4-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H19BrN2O2/c1-12-8-10-20(11-9-12)14-4-2-13(3-5-14)19-17(21)15-6-7-16(18)22-15/h2-7,12H,8-11H2,1H3,(H,19,21)

InChI Key

YSGIJDKVKDPEFS-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.